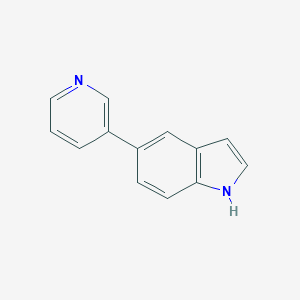

5-(Pyridin-3-yl)-1h-indole

Description

Properties

IUPAC Name |

5-pyridin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUOYJYRICGOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566327 | |

| Record name | 5-(Pyridin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-49-4 | |

| Record name | 5-(Pyridin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the core heterocyclic compound, 5-(Pyridin-3-yl)-1H-indole. This molecule serves as a crucial scaffold in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs. This document outlines a probable synthetic route based on established palladium-catalyzed cross-coupling reactions and details the expected analytical characterization of the title compound.

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, the coupling occurs between a 5-haloindole derivative and pyridine-3-boronic acid. 5-Bromoindole is a common and commercially available starting material for this purpose. To ensure the stability of the indole ring during the reaction, the indole nitrogen is often protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, which can be subsequently removed.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: N-Protection of 5-Bromo-1H-indole

A solution of 5-bromo-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is treated with a base (e.g., sodium hydride) to deprotonate the indole nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture to introduce the Boc protecting group. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The protected product, tert-butyl 5-bromo-1H-indole-1-carboxylate, is then isolated and purified using standard techniques such as column chromatography.

Step 2: Suzuki-Miyaura Coupling

To a reaction vessel containing tert-butyl 5-bromo-1H-indole-1-carboxylate and pyridine-3-boronic acid are added a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium carbonate or potassium carbonate. A mixture of solvents, such as toluene and ethanol or dioxane and water, is used to facilitate the dissolution of the reactants. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the starting materials are consumed. After cooling, the product, tert-butyl this compound-1-carboxylate, is extracted and purified.

Step 3: Deprotection

The Boc protecting group is removed by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or by heating in a protic solvent. This yields the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the expected analytical data based on the characterization of similar indole derivatives found in the literature.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum would show characteristic signals for the indole and pyridine protons. The indole NH proton would appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). Aromatic protons on both the indole and pyridine rings would be observed in the range of 7.0-9.0 ppm with specific coupling patterns. For instance, the C2-H and C3-H of the indole would appear as doublets or multiplets, and the pyridine protons would exhibit their characteristic splitting patterns. |

| ¹³C NMR | The spectrum would display the expected number of carbon signals corresponding to the molecular structure. The chemical shifts would be indicative of the aromatic nature of the rings, with carbons attached to nitrogen appearing at lower field. |

| Mass Spectrometry (MS) | The mass spectrum, typically obtained using electrospray ionization (ESI), would show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₁₃H₁₀N₂). |

| Melting Point (m.p.) | A sharp melting point would indicate the purity of the synthesized compound. |

| High-Resolution Mass Spectrometry (HRMS) | HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound. |

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in the field of oncology. These compounds have been shown to act as inhibitors of various enzymes and modulators of signaling pathways implicated in cancer progression.

For instance, certain derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[1] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.

Other derivatives have been developed as modulators of the orphan nuclear receptor Nur77, which is involved in apoptosis.[2] The interaction of these compounds with Nur77 can trigger mitochondrial targeting and induce cancer cell death.

Furthermore, more complex molecules incorporating the 5-(pyridin-3-yl)indole scaffold have been shown to induce a form of non-apoptotic cell death called methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[3][4][5]

IDO1 Inhibition Signaling Pathway

Caption: Inhibition of the IDO1 pathway by this compound derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound, a key building block in the discovery of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-3-yl)-1h-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(Pyridin-3-yl)-1h-indole. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles predicted values from closely related analogs and outlines detailed experimental protocols for its synthesis and the determination of its key physicochemical characteristics. Furthermore, this guide explores the significant signaling pathways associated with derivatives of this compound, namely the Indoleamine 2,3-dioxygenase 1 (IDO1) and the Nuclear Receptor 77 (Nur77) pathways, which are of considerable interest in the fields of oncology and immunology. The information is presented to be a valuable resource for researchers engaged in the study and development of novel therapeutics based on the pyridinyl-indole scaffold.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₀N₂ | - |

| Molecular Weight | 194.23 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| logP (XLogP3) | 2.3 | Computed for 5-pyridin-3-yl-1H-indole-3-carbonitrile[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of cross-coupling reactions common in medicinal chemistry. A plausible and widely applicable method is the Suzuki-Miyaura coupling reaction. The following protocol is a generalized procedure based on the synthesis of similar biaryl compounds.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound via Suzuki coupling.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-1H-indole (1.0 equivalent) and pyridine-3-boronic acid (1.2 equivalents) in a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

-

Addition of Base and Catalyst: To the solution, add sodium carbonate (Na₂CO₃, 2.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is partially removed under reduced pressure, and the residue is partitioned between ethyl acetate (EtOAc) and water.

-

Extraction and Washing: The aqueous layer is extracted with EtOAc (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is evaporated in vacuo, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product, this compound, are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties

The following are standard experimental procedures for determining the key physicochemical properties of a novel organic compound like this compound.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for determining the key physicochemical properties of the title compound.

Methodologies:

-

Melting Point: The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

-

Boiling Point: For a non-volatile solid, the boiling point is not typically determined. If the compound were a liquid, the boiling point could be determined by simple distillation, where the temperature at which the liquid-vapor equilibrium is established is measured.

-

Solubility: The aqueous solubility can be determined using the shake-flask method. An excess amount of the compound is added to a known volume of water and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous solution is then measured, typically by UV-Vis spectrophotometry or HPLC. Solubility in other solvents like DMSO and ethanol can be determined similarly.

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is half-ionized.

-

logP (Octanol-Water Partition Coefficient): The lipophilicity of the compound can be determined by the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the octanol and water phases is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Associated Signaling Pathways

Derivatives of this compound have been identified as modulators of key biological pathways, making this scaffold of significant interest for drug discovery.

Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[3][4] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[3] Some studies have also linked IDO1 activity to the activation of the PI3K-Akt signaling pathway in cancer cells, promoting proliferation and inhibiting apoptosis.[5]

Caption: The IDO1 signaling pathway and the role of this compound derivatives as inhibitors.

Nuclear Receptor 77 (Nur77) Signaling Pathway

Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and metabolism.[6] Its expression can be induced by various stimuli, including tumor necrosis factor (TNF).[7] Nur77 can exert its effects through both genomic and non-genomic pathways. In its pro-apoptotic role, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, leading to the induction of apoptosis.[6] The activity and localization of Nur77 are regulated by several signaling pathways, including MAPK, PI3K/Akt, and PKC.[8]

Caption: The Nur77 signaling pathway, highlighting its role in apoptosis and modulation by signaling cascades.

Conclusion

This compound represents a valuable chemical scaffold with significant potential for the development of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is yet to be published, this guide provides a foundational understanding based on predicted data and established experimental protocols. The association of its derivatives with critical biological targets such as IDO1 and Nur77 underscores the importance of further research into this class of compounds. The methodologies and pathway diagrams presented herein are intended to facilitate and guide future investigations in this promising area of medicinal chemistry.

References

- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(Pyridin-3-yl)-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(Pyridin-3-yl)-1H-indole, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and characterization.

Summary of Spectroscopic Data

The following tables provide a consolidated summary of the available spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.99 | d | 2.3 | H-2' |

| 8.52 | dd | 4.8, 1.6 | H-6' |

| 8.24 | br s | NH | |

| 8.08 | dt | 8.0, 2.0 | H-4' |

| 7.92 | d | 1.8 | H-4 |

| 7.50 | d | 8.5 | H-7 |

| 7.45-7.41 | m | H-5' | |

| 7.39 | dd | 8.5, 2.1 | H-6 |

| 7.31 | t | 2.8 | H-2 |

| 6.59 | dd | 3.1, 0.8 | H-3 |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | C-6' |

| 147.2 | C-2' |

| 137.0 | C-4a |

| 134.4 | C-4' |

| 133.5 | C-5 |

| 128.2 | C-7a |

| 125.7 | C-2 |

| 124.9 | C-6 |

| 123.8 | C-5' |

| 120.3 | C-4 |

| 111.9 | C-7 |

| 102.5 | C-3 |

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 1605, 1579, 1476, 1426 | Aromatic C=C and C=N Stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 195.0917 | [M+H]+ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei. The solvent used was deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a solid, and the absorption bands are reported in reciprocal centimeters (cm-1).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the protonated molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Multifaceted Biological Activities of 5-(Pyridin-3-yl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(pyridin-3-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, enzyme inhibitory, and other therapeutic potentials. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying mechanisms of action and experimental workflows.

Core Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse, with the most significant research focused on their potential as anticancer agents and specific enzyme inhibitors. The following tables summarize the quantitative data for various derivatives, providing a comparative overview of their potency.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of a non-apoptotic form of cell death known as methuosis and the modulation of the orphan nuclear receptor Nur77.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | HeLa | Vacuole-Inducing | Potent (not quantified with IC50) | [1][2] |

| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | MDA-MB-231 | Antiproliferative | Potent (not quantified with IC50) | [1][3][2] |

| 12i | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | HeLa | Vacuole-Inducing | Potent (not quantified with IC50) | [1][3][2] |

| 8b | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide | Various Liver Cancer Cells | Antiproliferative | Good potency | [4][5] |

| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide | A549 | Antiproliferative | 0.012 | |

| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide | K562 | Antiproliferative | 0.010 | [6] |

Enzyme Inhibition

A significant area of investigation for this class of compounds is their ability to inhibit various enzymes implicated in disease pathogenesis, including indoleamine 2,3-dioxygenase 1 (IDO1), aldosterone synthase (CYP11B2), and the orphan nuclear receptor Nur77.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Key Findings | Reference |

| 1H-indole-4,7-diones | IDO1 | Enzymatic Assay | Moderate (micromolar) | Reversible competitive inhibitors | [7] |

| Pyridyl- or isoquinolinyl-substituted indoles | CYP11B2 | Enzymatic Assay | < 0.003 | Highly potent and selective over CYP11B1 | [8] |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide | Nur77 | Binding Assay | Good binding activity | Induces Nur77-dependent apoptosis | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.

-

Absorbance Measurement: Gently pipette the solution to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blot Analysis for MAPK/JNK Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK/JNK signaling pathway, indicating pathway activation or inhibition.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the this compound derivatives for the desired times and concentrations. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[11]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.[10]

-

SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[10]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Signal Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]

-

Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalized to the total protein and a loading control like β-actin.[12]

In Vivo Xenograft Mouse Model for Anticancer Efficacy

This protocol outlines the general procedure for evaluating the in vivo anticancer activity of this compound derivatives using a tumor xenograft model in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

Sterile PBS or cell culture medium

-

Dosing vehicle (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture the selected human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[1]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[8]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]

-

Drug Administration: Prepare the this compound derivative in the appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle only.[1]

-

Measurement of Tumor Volume and Body Weight: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.[7]

-

Endpoint and Data Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activity of this compound derivatives.

Methuosis Induction via MAPK/JNK Pathway

Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives induce methuosis, a non-apoptotic form of cell death, through the activation of the MAPK/JNK signaling pathway.

Caption: Methuosis induction by this compound derivatives.

Nur77-Mediated Apoptosis

5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives can act as Nur77 modulators, leading to Nur77-dependent apoptosis in cancer cells.

Caption: Nur77-mediated apoptosis by this compound derivatives.

General Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of this compound derivatives as potential anticancer agents.

Caption: Experimental workflow for anticancer drug discovery.

This technical guide provides a comprehensive, though not exhaustive, overview of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Core Scaffold of 5-(Pyridin-3-yl)-1H-indole: A Versatile Tool in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(pyridin-3-yl)-1H-indole core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the design of novel therapeutic agents. While the mechanism of action of the unsubstituted parent compound is not extensively documented, its derivatives have demonstrated a remarkable diversity of biological activities, targeting a range of pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the key mechanisms of action associated with prominent derivatives of the this compound scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. This document serves as a resource for researchers and drug development professionals interested in leveraging this versatile chemical entity for the discovery of new medicines.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products and synthetic compounds with significant pharmacological properties[1]. Its fusion with a pyridine ring at the 5-position gives rise to the this compound scaffold, a structure that has been extensively explored in medicinal chemistry. This core structure has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. This guide will delve into the distinct mechanisms of action of three key classes of derivatives stemming from this core: methuosis inducers, indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and Nur77 modulators.

Methuosis Induction via MAPK/JNK Signaling

A significant area of research has focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as potent and selective anticancer agents that induce a non-apoptotic form of cell death known as methuosis[2][3][4].

Mechanism of Action

These derivatives, exemplified by compound 12A , trigger methuosis in cancer cells, a process characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes[2][3][5]. The formation of these vacuoles is linked to endoplasmic reticulum (ER) stress and is mediated through the activation of the MAPK/JNK signaling pathway[3][5]. Notably, these compounds exhibit high cytotoxicity against a range of cancer cell lines while showing minimal toxicity to normal human cells[2][3][4].

Signaling Pathway

Caption: Signaling pathway of methuosis induction by 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives.

Quantitative Data

| Compound | Vacuolization-Inducing Effect (1.0 µM, HeLa cells) | Anti-proliferative Activity (20 µM, HeLa cells) |

| 8a | No effect | No significant activity |

| 8b | No effect | No significant activity |

| 8c | No effect | No significant activity |

| 12c | 89 ± 0.55% | Significant |

| 12d | 74 ± 0.56% | Significant |

| 12p | 73 ± 1.56% | Significant |

| Data summarized from a study on pyridine-pyrimidine-indole-carbohydrazide derivatives[2]. |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Seed HeLa cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Vacuolization Assay:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test compounds at a concentration of 1.0 µM for 24 hours.

-

Observe the cells under a phase-contrast microscope to assess the formation of cytoplasmic vacuoles.

-

Quantify the percentage of vacuolated cells by counting at least 300 cells from three independent fields.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Derivatives of this compound-4,7-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism[6].

Mechanism of Action

IDO1 is overexpressed in many tumors and contributes to immune evasion by depleting tryptophan and producing immunosuppressive metabolites. The this compound-4,7-dione derivatives act as reversible competitive inhibitors of IDO1[6]. By blocking IDO1 activity, these compounds can potentially restore anti-tumor immunity.

Logical Relationship Diagram

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent | Semantic Scholar [semanticscholar.org]

- 6. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 5-(Pyridin-3-yl)-1H-indole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(Pyridin-3-yl)-1H-indole core is a heterocyclic scaffold of significant interest in medicinal chemistry. While direct therapeutic applications of the parent compound are not extensively documented, its structural framework serves as a valuable starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the therapeutic potential of this scaffold by examining the biological activities of its key derivatives. We will delve into the identified therapeutic targets, present quantitative data from relevant studies, detail experimental protocols, and visualize the associated signaling pathways. The evidence strongly suggests that the this compound moiety is a privileged structure in the design of novel therapeutics, particularly in oncology.

Key Therapeutic Targets and Derivatives

Research has identified several classes of derivatives of this compound with distinct therapeutic targets. These derivatives demonstrate the versatility of the core scaffold in engaging with different biological systems to elicit a therapeutic effect.

Induction of Methuosis in Cancer Cells

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been synthesized and identified as potent inducers of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1] This provides a novel strategy for cancer therapy, especially for apoptosis-resistant tumors.

One of the most promising compounds from this series is designated as 12A .[2][3] This compound exhibits high pan-cytotoxicity against a variety of cancer cell lines while showing low toxicity to normal human cells.[2] The induction of methuosis by compound 12A is linked to the activation of the MAPK/JNK signaling pathway and is associated with endoplasmic reticulum (ER) stress.[2][3][4]

| Compound | Vacuolization Ratio (%) in HeLa cells (at 1.0 µM) | Growth Inhibition (%) in HeLa cells (at 20.0 µM) |

| 12c | 89 ± 0.55 | Not specified in abstract |

| 12g | Potent | Significant |

| 12i | Potent | Significant |

| 12n | Potent | Significant |

| 12A | Potent | High |

| MOMIPP (Positive Control) | Similar to potent compounds | Similar to potent compounds |

Data summarized from a study on pyridine-pyrimidine-indole-carbohydrazide derivatives.[1]

Caption: Signaling pathway of Compound 12A-induced methuosis.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Derivatives of this compound-4,7-dione have been identified as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[5] IDO1 is a key enzyme in the tumor microenvironment that promotes immune escape by depleting tryptophan and producing immunosuppressive metabolites.[5] The inhibition of IDO1 is a significant strategy in cancer immunotherapy.

These compounds act as reversible competitive inhibitors of IDO1 and have shown moderate inhibitory potency at the micromolar level in both enzymatic and cell-based assays.[5] This suggests that the this compound-4,7-dione scaffold is a viable starting point for the development of novel IDO1 inhibitors.

Caption: Mechanism of IDO1 inhibition by this compound-4,7-dione derivatives.

Modulation of Nur77 for Anti-Cancer Activity

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been developed as potent modulators of the nuclear receptor Nur77 (also known as TR3 or NGFI-B).[6] Nur77 plays a crucial role in apoptosis, and its translocation from the nucleus to the mitochondria can trigger cell death.

Compound 8b from this series has demonstrated excellent binding activity to Nur77, comparable to the reference compound celastrol.[6] The cytotoxic effects of 8b in cancer cells are associated with its ability to induce Nur77's mitochondrial targeting, leading to Nur77-dependent apoptosis.[6] This highlights the potential of this scaffold in developing targeted anti-cancer agents that modulate Nur77 activity.

Caption: Nur77-dependent apoptosis induced by Compound 8b.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis Workflow

The synthesis of these complex derivatives often involves a multi-step process starting from simpler indole and pyridine precursors.

Caption: General experimental workflow for the synthesis of this compound derivatives.

Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives (Series B)

A general procedure involves the reaction of different aldehydes with a key intermediate in refluxing ethanol.

-

Reaction Setup: A mixture of the desired aldehyde (1.2 mmol) and the intermediate 11 (5-guanidino-1H-indole-2-carbohydrazide derivative, 1 mmol) is prepared in 5 ml of ethanol.

-

Reaction Condition: The mixture is heated to reflux for 8 hours.

-

Work-up: The solvent is removed under vacuum.

-

Purification: The crude product is purified by flash chromatography on silica gel using a mixture of CH2Cl2 and MeOH as the eluent to yield the final compounds.

-

Characterization: The structures are confirmed by NMR and ESI-HRMS.[2]

In Vitro Vacuolization and Antiproliferative Assays

-

Cell Culture: HeLa cells are used for these assays.

-

Vacuolization Assay: Cells are treated with the test compounds at a low concentration (e.g., 1.0 µM) for 8 hours. The formation of vacuoles is then observed and quantified, often by microscopy.

-

Antiproliferative Assay: Cells are treated with the compounds at various concentrations (e.g., 1.0 µM and 20.0 µM) for 48 hours. Cell viability is assessed using standard methods like the MTT assay.

-

Control: A known methuosis inducer, such as MOMIPP, is used as a positive control.[2]

IDO1 Inhibition Assay

The inhibitory activity of the this compound-4,7-dione derivatives against IDO1 is evaluated in two main ways:

-

Enzymatic Assay: The direct inhibitory effect on the IDO1 enzyme is measured. This typically involves incubating the recombinant enzyme with tryptophan and the test compound, then quantifying the production of N-formylkynurenine.

-

Cell-Based Assay: The activity is assessed in cells stimulated to express IDO1. For example, HeLa cells are stimulated with interferon-gamma (IFN-γ). The ability of the compounds to inhibit IDO1 activity in these cells is then measured.[5]

-

Kinetic Analysis: Enzyme kinetics experiments are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible).[5]

Nur77 Binding and Apoptosis Assays

-

Nur77 Binding Assay: The ability of the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives to bind to Nur77 is assessed, often using techniques like surface plasmon resonance (SPR) or co-immunoprecipitation.

-

Cell Viability Assay: The cytotoxic effects of the compounds on various cancer cell lines (e.g., liver cancer cells) are determined using assays like MTT or SRB.

-

Apoptosis Induction: The induction of apoptosis is confirmed by methods such as Annexin V/PI staining followed by flow cytometry, and by observing the cleavage of PARP and caspase-3 by Western blotting.

-

Nur77 Translocation: The mitochondrial targeting of Nur77 is visualized using immunofluorescence microscopy, co-localizing Nur77 with mitochondrial markers.[6]

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of important therapeutic targets in oncology, including the induction of methuosis, inhibition of the immune checkpoint enzyme IDO1, and modulation of the apoptosis-related nuclear receptor Nur77. The data presented in this guide underscores the versatility and potential of this chemical core. Further exploration and optimization of derivatives based on this scaffold are warranted to develop next-generation therapies for cancer and potentially other diseases. The detailed experimental protocols provided herein should facilitate such future research endeavors.

References

- 1. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of 5-(Pyridin-3-yl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on various derivatives of the 5-(Pyridin-3-yl)-1H-indole core structure. This scaffold has emerged as a versatile pharmacophore, yielding compounds with potent and selective activities against a range of biological targets relevant to oncology and immunology. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying mechanisms of action through signaling pathway diagrams.

Overview of Biological Activities

The this compound scaffold has been successfully modified to generate distinct classes of bioactive molecules. The primary areas of investigation for these derivatives include:

-

Immunosuppression via Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Derivatives featuring a 1H-indole-4,7-dione structure have been identified as potent, reversible, and competitive inhibitors of IDO1, a key enzyme in tumor immune evasion.[1]

-

Induction of Methuosis in Cancer Cells: By incorporating a pyrimidinylamino-carbohydrazide moiety, derivatives have been developed that induce a non-apoptotic form of cell death known as methuosis. This effect is linked to the MAPK/JNK signaling pathway and demonstrates selectivity for cancer cells over normal cells.[2][3][4][5]

-

Modulation of the Orphan Nuclear Receptor Nur77: Carboxamide derivatives have been shown to bind to Nur77 (also known as NR4A1), modulating its activity to induce apoptosis in cancer cells through pathways involving mitochondrial targeting.[6]

Quantitative Data Summary

The following tables present a summary of the quantitative data from in vitro studies of various this compound derivatives.

IDO1 Inhibition

Derivatives of this compound-4,7-dione have been evaluated for their ability to inhibit the IDO1 enzyme, which is overexpressed in many tumors and contributes to an immunosuppressive microenvironment.[1]

| Compound Class | Derivative Example | Assay Type | Target | IC50 (µM) | Notes |

| 1H-Indole-4,7-dione | N-alkyl substituted this compound-4,7-dione | Enzymatic | IDO1 | 0.16 ± 0.02 | Acts as a reversible competitive inhibitor.[7][8] |

Cytotoxicity and Methuosis Induction

Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been assessed for their cytotoxic effects, primarily through the induction of methuosis.

| Compound Class | Derivative Example | Cell Line | Assay Type | IC50 (µM) | Notes |

| Indole-2-carbohydrazide | Compound 12A | Various Cancer Cell Lines | Cytotoxicity | < 6 | Exhibits high pan-cytotoxicity against cancer cells.[4] |

| Various Normal Cell Lines | Cytotoxicity | > 50 | Demonstrates significant selectivity for cancer cells.[4] |

Nur77 Modulation and Binding Affinity

Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been characterized as modulators of the orphan nuclear receptor Nur77.

| Compound Class | Derivative Example | Cell Line | Assay Type | IC50 (µM) | Binding Affinity (KDFTA in µM) |

| Indole-2-carboxamide | Compound 12b | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.51 ± 0.12 | 0.42 |

| HCCLM3 (Hepatocellular Carcinoma) | Anti-proliferative | 2.07 ± 0.51 | |||

| Indole-2-carboxamide | Compound 8b | - | Surface Plasmon Resonance (SPR) | - | 0.354 |

| Indole-2-carboxamide | Compound ja | - | Surface Plasmon Resonance (SPR) | - | 0.091 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the studies of this compound derivatives.

IDO1 Enzyme Activity Assay (Cell-Based)

This protocol is used to measure the inhibitory effect of compounds on IDO1 activity in human cells.[2][6]

-

Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Assay Setup: Seed HeLa cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Induction and Treatment:

-

The next day, replace the medium with 200 µL of fresh medium containing 15 µg/mL L-tryptophan.

-

Add human IFN-γ to a final concentration of 10 ng/mL to induce IDO1 expression.

-

Add the test compounds (e.g., this compound-4,7-dione derivatives) at various concentrations.

-

-

Incubation: Incubate the plate for an additional 24-48 hours at 37°C.

-

Kynurenine Measurement:

-

After incubation, transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[6]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the supernatant to another plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB, Ehrlich’s reagent) in glacial acetic acid.[9]

-

A yellow color develops upon reaction with kynurenine.

-

-

Data Analysis: Measure the absorbance at 480-492 nm using a microplate reader.[9] Calculate the concentration of kynurenine based on a standard curve and determine the IC50 values for the test compounds.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of compounds on cell viability and proliferation.[1]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) or normal cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivatives (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: At the end of the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1] During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and dissolve the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a 1:1 DMSO-ethanol solution.[1]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Nur77 Mitochondrial Translocation Assay

This protocol determines if a compound induces the translocation of Nur77 from the nucleus to the mitochondria, a key step in its pro-apoptotic function.[10]

-

Cell Treatment: Culture cells (e.g., HepG2) and treat with the test compound (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives) for the desired time.

-

Cell Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Collect the supernatant (cytosolic and mitochondrial fraction).

-

Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Protein Quantification: Determine the protein concentration of the nuclear and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Nur77.

-

To ensure the purity of the fractions, also probe the membrane with antibodies for nuclear (e.g., Lamin B) and mitochondrial (e.g., HSP60 or VDAC) markers.[11][12]

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Analyze the resulting bands to determine the relative amount of Nur77 in the nuclear versus the mitochondrial fraction in treated versus untreated cells. An increase in the mitochondrial fraction indicates translocation.

Visualization of Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the in vitro activities of this compound derivatives.

IDO1 Inhibition Workflow

Methuosis Induction via MAPK/JNK Pathway

Nur77-Mediated Apoptosis Pathway

References

- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase C regulates mitochondrial targeting of Nur77 and its family member Nor-1 in thymocytes undergoing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(Pyridin-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(pyridin-3-yl)-1H-indole core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important molecular framework. While the precise initial synthesis of the parent compound, this compound, is not prominently documented in readily accessible literature, this guide outlines the probable synthetic routes based on established methodologies for analogous compounds. Furthermore, it delves into the well-documented history and evolution of its derivatives, which have shown promise in therapeutic areas such as oncology. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, biological activity, and therapeutic potential of this versatile scaffold.

Postulated Synthesis of the Core Scaffold

The synthesis of the core this compound structure can be approached through several established synthetic strategies for constructing bi-aryl and indole ring systems. The most probable and widely employed methods for creating the crucial carbon-carbon bond between the indole and pyridine rings involve modern cross-coupling reactions.

Suzuki-Miyaura Coupling

A prevalent method for the synthesis of 5-arylindoles is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a 5-haloindole (such as 5-bromo-1H-indole) with a pyridine-3-boronic acid or its corresponding ester. This versatile and high-yielding reaction is a cornerstone of modern organic synthesis.

Experimental Protocol: Representative Suzuki-Miyaura Coupling for this compound Synthesis

-

Reactants:

-

5-Bromo-1H-indole (1.0 equivalent)

-

Pyridine-3-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

-

Procedure:

-

To a reaction vessel, add 5-bromo-1H-indole, pyridine-3-boronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Fischer Indole Synthesis

A classic and powerful method for the formation of the indole ring itself is the Fischer indole synthesis. To synthesize this compound using this method, one would start with a (4-(pyridin-3-yl)phenyl)hydrazine and react it with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or acetaldehyde) under acidic conditions.

Experimental Protocol: Representative Fischer Indole Synthesis

-

Reactants:

-

(4-(Pyridin-3-yl)phenyl)hydrazine (1.0 equivalent)

-

Acetaldehyde (or a suitable precursor) (1.1 equivalents)

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid)

-

Solvent (e.g., acetic acid or ethanol)

-

-

Procedure:

-

Dissolve (4-(pyridin-3-yl)phenyl)hydrazine in the chosen solvent.

-

Add the carbonyl compound and stir at room temperature to form the corresponding hydrazone.

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture to the required temperature (can range from room temperature to reflux, depending on the catalyst and substrates).

-

Monitor the reaction until the formation of the indole is complete.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain this compound.

-

Historical Development and Key Derivatives

While the history of the parent compound is not clearly defined, the this compound scaffold has been a fertile ground for the development of numerous derivatives with significant biological activities. Research has particularly focused on its application in oncology, leading to the discovery of potent inhibitors of various cancer-related targets.

5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives as Methuosis Inducers

A notable class of derivatives are the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides. These compounds have been investigated as inducers of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[1][2][3] One particularly potent derivative, designated as 12A, has demonstrated high pan-cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.[1][3]

Table 1: In Vitro Antiproliferative Activity of Selected 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives

| Compound | Cell Line | GI₅₀ (µM) |

| 12c | HeLa | >20 |

| 12g | HeLa | 0.04 |

| 12i | HeLa | 0.03 |

| 12n | HeLa | 0.02 |

| 12A | HeLa | 0.02 |

| 12A | MDA-MB-231 | 0.03 |

| 12A | A549 | 0.04 |

| 12A | HCT116 | 0.02 |

Data synthesized from multiple sources.[1][3]

The mechanism of action of compound 12A involves the induction of cytoplasmic vacuoles derived from macropinosomes, which may originate from the endoplasmic reticulum (ER) and are associated with ER stress.[1][2] The MAPK/JNK signaling pathway has been implicated in 12A-induced methuotic cell death.[1][2]

This compound-4,7-diones as IDO1 Inhibitors

Another important class of derivatives are the this compound-4,7-diones, which have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is an enzyme that plays a crucial role in tumor immune escape by catabolizing the essential amino acid tryptophan.[4] The inhibition of IDO1 is a promising strategy in cancer immunotherapy. These compounds were designed to simplify the structure of natural marine alkaloids, Exiguamine A and Tsitsikammamines, which are also IDO1 inhibitors.[4]

Table 2: IDO1 Inhibitory Activity of this compound-4,7-dione Derivatives

| Compound | Enzymatic IC₅₀ (µM) | Cellular IC₅₀ (µM) (IFN-γ stimulated HeLa cells) |

| Lead Scaffold | Moderate | Moderate |

Quantitative data for specific derivatives was presented as "moderate inhibition potency at micromole level" in the source material.[4]

Enzyme kinetics studies have revealed that these compounds act as reversible competitive inhibitors of IDO1.[4]

5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides as Nur77 Modulators

More recently, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been designed and synthesized as novel modulators of the orphan nuclear receptor Nur77.[5] Nur77 has been identified as a potential therapeutic target in cancer. The lead compound from this series, 8b, exhibited potent anticancer activity against various cancer cell lines with lower toxicity compared to the reference compound celastrol.[5] The cytotoxic action of 8b is associated with its ability to induce Nur77-mitochondrial targeting and subsequent Nur77-dependent apoptosis.[5]

Table 3: In Vitro Cytotoxicity of Compound 8b

| Cell Line | IC₅₀ (µM) |

| HepG2 (Liver Cancer) | Potent |

| SMMC-7721 (Liver Cancer) | Potent |

| A549 (Lung Cancer) | Potent |

| HCT116 (Colon Cancer) | Potent |

| L02 (Normal Liver) | Less Toxic |

Specific IC₅₀ values were not provided in the abstract, but the compound was described as having "good potency" and "lower toxicity".[5]

Conclusion

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the realm of oncology. While the specific historical details of its initial discovery remain to be fully elucidated from early chemical literature, the synthetic accessibility of this core through modern and classical methods has enabled extensive exploration of its chemical space. The development of derivatives targeting diverse biological pathways, including methuosis induction, IDO1 inhibition, and Nur77 modulation, underscores the therapeutic potential of this versatile molecular framework. This guide provides a foundational understanding for researchers to build upon, fostering further innovation in the design and synthesis of novel this compound-based therapeutic agents. The detailed experimental protocols and pathway diagrams serve as practical tools for scientists and drug development professionals engaged in this promising area of research.

References

Structural Analogs of 5-(Pyridin-3-yl)-1H-indole: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth overview of the structural analogs of 5-(Pyridin-3-yl)-1H-indole, a core scaffold that has garnered significant attention in medicinal chemistry. The versatility of this heterocyclic system has led to the development of a diverse range of derivatives with a broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of synthetic strategies, biological targets, structure-activity relationships (SAR), and relevant experimental protocols.

Core Structural Classes and Biological Activities

The this compound scaffold has been extensively modified to yield several classes of potent and selective modulators of various biological targets. These analogs have shown promise in therapeutic areas including oncology, immunology, neuroscience, and infectious diseases.

Pyrimidinyl-amino Indole Derivatives as Anticancer Agents

A prominent class of analogs incorporates a pyrimidinyl-amino linkage at the 5-position of the indole ring. These compounds have been investigated primarily for their anticancer properties, acting through mechanisms such as the induction of methuosis and the modulation of key cellular proteins.

-

5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides: These derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death, in various cancer cell lines. Notably, analog 12A has demonstrated high pan-cytotoxicity against cancer cells while showing minimal toxicity to normal cells. The cytotoxic effect is linked to the induction of endoplasmic reticulum (ER) stress and the activation of the MAPK/JNK signaling pathway.[1][2][3]

-

5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides: This subclass of compounds has been explored as modulators of the orphan nuclear receptor Nur77.[4][5] Analog 8b has shown significant anti-hepatocellular carcinoma (HCC) activity by binding to Nur77 and inducing its translocation to the mitochondria, thereby triggering apoptosis.[4]

Indole-4,7-diones as Immunomodulators

Analogs featuring an indole-4,7-dione core have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[6][7] IDO1 is a key enzyme in the kynurenine pathway and its overexpression in the tumor microenvironment contributes to immune evasion.[6][7] The this compound-4,7-dione scaffold has been identified as a promising starting point for the development of reversible competitive inhibitors of IDO1.[6][7]

Pyrrolo-pyridine and Fused Analogs in Various Therapeutic Areas

-

5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-ones: These compounds have been discovered as potent inhibitors of the influenza virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase (RdRP).[8][9] Analog 12b exhibits significant antiviral activity with a good safety profile.[9]

-

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles: This class of fused indole analogs has been identified as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR).[10] These compounds have shown efficacy in rescuing the function of mutant CFTR, offering a potential therapeutic strategy for cystic fibrosis.

-

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides: These derivatives have been developed as selective 5-HT(1F) receptor agonists for the potential treatment of migraine.

Other Notable Analogs

-

1H-indole-3-carboxylic acid pyridine-3-ylamides: These compounds have been synthesized and identified as a novel series of high-affinity and selective antagonists for the 5-HT(2C) receptor, with potential applications in treating psychiatric disorders.[1]

-

Piperazine-2,5-dione derivatives bearing indole analogs: A series of these compounds has demonstrated anti-depressant, anti-inflammatory, and analgesic activities in vivo.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative structural analogs of this compound.

Table 1: Anticancer Activity of Pyrimidinyl-amino Indole Derivatives

| Compound | Target/Mechanism | Cell Line | IC50 / EC50 (µM) | Reference |

| 12A | Methuosis Induction | MDA-MB-231 | - | [1][2][3] |

| 8b | Nur77 Modulation | Liver Cancer Cells | - | [4][5] |

Table 2: IDO1 Inhibition by Indole-4,7-dione Analogs

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound-4,7-dione derivative | Enzymatic | Moderate µM range | [6][7][11] |

Table 3: Antiviral Activity of Pyrrolo-pyridine Analogs

| Compound | Target | Assay Type | EC50 (µM) | CC50 (µM) | Reference |

| 12b | Influenza PB2 | Antiviral Activity | 1.025 | >100 | [9] |

Table 4: 5-HT Receptor Affinity of Indole Analogs

| Compound | Receptor Target | Binding Affinity (IC50, nM) | Reference |

| 15k | 5-HT(2C) | 0.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound analogs.

General Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (e.g., compound 11)

-

Step 1: Synthesis of ethyl 5-guanidino-1H-indole-2-carboxylate (9): A solution of ethyl 5-amino-1H-indole-2-carboxylate (4) and cyanamide in ethanol is refluxed in the presence of concentrated HCl for 24 hours. The reaction mixture is then treated with NH4NO3 to yield compound 9.[3][12]

-

Step 2: Synthesis of intermediate 10: Intermediate 9 is reacted with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one in ethanol in the presence of NaOH under reflux for 72 hours to afford intermediate 10.[3][12]

-

Step 3: Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (11): Intermediate 10 is treated with hydrazine hydrate in refluxing ethanol to yield the final carbohydrazide product 11.[3][12]

IDO1 Inhibition Assay

-

Enzyme Preparation: Recombinant human IDO1 is expressed and purified. The enzyme is stored in a suitable buffer at -80°C.

-

Assay Buffer: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing ascorbic acid, methylene blue, and catalase.

-

Reaction Mixture: The test compound (dissolved in DMSO) is pre-incubated with the IDO1 enzyme and L-tryptophan in the assay buffer.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and incubated at room temperature. The reaction is stopped by the addition of trichloroacetic acid.

-

Detection: The product, N-formylkynurenine, is converted to kynurenine by heating. The kynurenine concentration is then measured by absorbance at 321 nm after the addition of Ehrlich's reagent.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nur77 Mitochondrial Targeting Assay

-

Cell Culture and Treatment: Cancer cells (e.g., HepG2) are cultured in appropriate media and treated with the test compound for a specified time.

-

Cell Fractionation: Cells are harvested and subjected to subcellular fractionation to separate the mitochondrial and nuclear fractions. This can be achieved using commercially available kits or standard differential centrifugation protocols.

-

Western Blotting: Protein concentrations of the fractions are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Immunodetection: The separated proteins are transferred to a membrane and probed with primary antibodies specific for Nur77, a mitochondrial marker (e.g., Hsp60), and a nuclear marker (e.g., Lamin B).

-

Analysis: The translocation of Nur77 to the mitochondria is assessed by the increased presence of Nur77 in the mitochondrial fraction and a corresponding decrease in the nuclear fraction.[13][14][15][16]

5-HT2C Receptor Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).[4][6]

-

Assay Buffer: The binding assay is performed in a Tris buffer (pH 7.4) containing MgCl2 and EDTA.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]mesulergine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[4][6]

-

Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the structural analogs of this compound.

Caption: MAPK/JNK signaling pathway in methuosis induced by analog 12A.

Caption: Nur77-mediated apoptosis induced by analog 8b.

Caption: Experimental workflow for the IDO1 inhibition assay.

Caption: Workflow for the 5-HT2C radioligand binding assay.

References

- 1. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]